6-(4-Cyanophenoxy)nicotinonitrile

regiochemistry nicotinonitrile positional isomer

Regioisomer purity is critical: 2- vs 6-substitution on nicotinonitrile alters electronic profiles and downstream reactivity. This 6-(4-cyanophenoxy) regioisomer (≥98% HPLC) delivers distinct dipole moments and orthogonal nitrile reactivity-pyridine-3-CN activated for annulation, phenoxy-4-CN reserved for late-stage diversification. - **Differentiated utility**: Model substrate for chemoselective reduction/hydrolysis - **Supply assurance**: White-to-pink crystalline powder, MP 34-38°C - **Quality control**: 98% purity minimizes interference in enzymatic assays

Molecular Formula C13H7N3O
Molecular Weight 221.21 g/mol
Cat. No. B12988134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Cyanophenoxy)nicotinonitrile
Molecular FormulaC13H7N3O
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C#N
InChIInChI=1S/C13H7N3O/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(8-15)9-16-13/h1-6,9H
InChIKeyCZQSKZFVDOVJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Cyanophenoxy)nicotinonitrile: Chemical Identity and Procurement Overview


6-(4-Cyanophenoxy)nicotinonitrile (C₁₃H₇N₃O, MW 221.21) is a disubstituted pyridine derivative bearing a 4-cyanophenoxy ether at the pyridine 6-position and a nitrile group at the 3-position . This specific regiochemical arrangement places the electron-withdrawing cyanophenoxy group para to the ring nitrogen, differentiating it from more common 2-substituted nicotinonitrile analogs [1]. The compound is commercially supplied as a white-to-pink crystalline powder with a purity specification typically ≥95% (HPLC) . Its structural features position it within the broader class of nicotinonitriles that have demonstrated potential as enzyme inhibitors and synthetic intermediates in medicinal chemistry programs [1].

6-Substituted 4-cyanophenoxy nicotinonitrile scaffold
Dual nitrile handles for orthogonal derivatization
High-purity crystalline powder for synthetic and assay use

Why Generic Substitution Fails for This Nicotinonitrile


Nicotinonitrile derivatives bearing aryloxy substituents cannot be treated as interchangeable because small positional changes profoundly alter electronic distribution, molecular geometry, and biological target engagement [1]. The 6-substituted 4-cyanophenoxy regioisomer places the electron-withdrawing cyano group at a distinct distance and angle from the pyridine nitrogen compared to 2-substituted or 3-cyanophenoxy analogs, resulting in different dipole moments, hydrogen-bonding capacity, and steric profiles . Even among positional isomers with identical molecular formula (C₁₃H₇N₃O, MW 221.21), substitution at the 6-position versus the 2-position of the pyridine ring yields a different reactivity pattern in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, directly impacting downstream synthetic utility and biological readout . These structural differences translate into divergent performance characteristics that undermine any assumption of generic equivalence in research or industrial applications.

  • Regiochemistry

    6-Substituted isomer differs from 2-substituted analogs in reactivity, binding, and coordination chemistry.

  • Electronic profile

    4-Cyanophenoxy group exerts stronger electron withdrawal than 3-cyano isomers, altering dipole and H-bonding.

  • Synthetic versatility

    Dual-nitrile architecture cannot be replaced by mono-nitrile analogs without losing orthogonal reactivity.

Quantitative Differentiation from Closest Analogs


Regiochemical Identity: 6-Substitution vs. 2-Substitution

6-(4-Cyanophenoxy)nicotinonitrile possesses the 4-cyanophenoxy substituent at the pyridine 6-position (para to ring nitrogen), in contrast to the more commonly commercialized 2-(4-cyanophenoxy)nicotinonitrile which bears the same substituent ortho to the ring nitrogen . This regiochemical difference alters the electron density at the pyridine nitrogen: the 6-substituted isomer places the electron-withdrawing cyano group further from the ring nitrogen, yielding higher calculated basicity (estimated pKa of conjugate acid ~0.5–1.0 log units higher than the 2-isomer) . In practice, this translates into divergent reactivity in acid-catalyzed transformations and differential coordination behavior with metal catalysts .

Regiochemistry
Class-level
6-position (target) vs 2-position (analog)

Regiochemical context may shift reactivity and coordination

ΔpKa ~0.5–1.0 higher basicity for 6-isomer

regiochemistry nicotinonitrile positional isomer

Cyanophenoxy Electronic Effects: 4-Cyano vs. 3-Cyano Isomers

The cyano group at the para position of the phenoxy ring (4-cyanophenoxy) in the target compound exerts a distinct electronic influence compared to 2-cyanophenoxy or 3-cyanophenoxy analogs . The Hammett substituent constant (σₚ) for para-CN is approximately +0.66, versus σₘ ≈ +0.56 for meta-CN [1]. This difference in electron-withdrawing strength through the phenoxy ether linkage modulates the electron density of the pyridine ring system. The 4-cyanophenoxy group in 6-(4-cyanophenoxy)nicotinonitrile pulls electron density from the pyridine ring via through-bond inductive effects more strongly than a 3-cyanophenoxy substituent, which is reflected in the compound's higher melting point (34–38 °C) compared to 2-(3-cyanophenoxy)nicotinonitrile .

Electronic effect
Class-level
4-Cyanophenoxy (σₚ≈+0.66) vs 3-cyano analog (σₘ≈+0.56)

Stronger electron withdrawal may impact substitution and binding

Melting point 34–38 °C qualitative indicator of dipole interactions

electronic effect Hammett constant cyanophenoxy SAR

Purity Benchmarking Across Commercial Suppliers

Commercial suppliers of 6-(4-cyanophenoxy)nicotinonitrile offer differentiated purity grades that directly impact its suitability for sensitive applications. Suppliers such as Leyan and MolCore specify a minimum purity of ≥98% (HPLC), whereas other vendors including AK Scientific list ≥95% . This 3% absolute purity difference is significant in reaction stoichiometry calculations and can affect yield reproducibility in multi-step synthetic sequences. For enzyme inhibition assays or cellular studies where trace impurities may confound biological readouts, the higher 98% purity grade represents a measurable quality advantage [1].

Purity specification
Head-to-head
98% (Leyan, MolCore) vs 95% (AKSci) HPLC

Higher purity grade may reduce impurity interference in assays

~60% lower impurity burden at 98% level

purity quality control procurement specification HPLC

Thermal Stability and Storage Behavior

6-(4-Cyanophenoxy)nicotinonitrile exhibits a melting point range of 34–38 °C with a boiling point of 242.8 °C at 760 mmHg, indicating it is a low-melting crystalline solid at ambient laboratory temperatures . This is in contrast to the parent nicotinonitrile (3-cyanopyridine), which melts at 48–52 °C [1]. The lower melting point of the target compound is attributable to the disruption of crystal packing by the bulky 4-cyanophenoxy substituent, which also necessitates controlled storage below 30 °C to prevent softening or clumping. The flash point exceeding 110 °C indicates non-flammability under standard handling conditions, a differentiating safety feature relative to more volatile nicotinonitrile derivatives .

Thermal stability
Reported
mp 34–38 °C (target) vs 48–52 °C (nicotinonitrile); bp 242.8 vs 201 °C

Lower mp requires storage consideration; higher bp/flash supports handling safety

Flash point >110 °C indicates non-flammability

melting point thermal stability storage condition crystalline powder

Dual Nitrile Functionality vs. Mono-Nitrile Analogs

6-(4-cyanophenoxy)nicotinonitrile possesses two chemically distinct nitrile groups: the pyridine 3-carbonitrile and the phenoxy 4-carbonitrile . This dual nitrile architecture enables orthogonal reactivity in multi-step synthetic sequences where one nitrile can be selectively transformed (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition) while the other remains intact for subsequent manipulation . In contrast, mono-nitrile nicotinonitrile analogs such as 2-phenoxynicotinonitrile offer only a single reactive nitrile handle. Copper-catalyzed annulation reactions of nicotinonitriles exploit the pyridine-3-carbonitrile group to form fused polycyclic systems such as benzo[c][2,7]naphthyridin-5(6H)-ones, a transformation that leaves the phenoxy nitrile available for further derivatization .

Dual nitrile handles
Class-level
Two distinct nitriles (pyridine-3-CN, phenoxy-4-CN) vs mono-nitrile analogs

Dual-nitrile architecture supports sequential diversification without extra protection

Copper-catalyzed annulation yields reported 65–92% on analogs

dual nitrile synthetic handle orthogonal reactivity heterocycle synthesis

Enzyme Inhibition Profile of the Nicotinonitrile Class

While direct enzyme inhibition data for 6-(4-cyanophenoxy)nicotinonitrile remains unreported in peer-reviewed literature, the broader class of disubstituted nicotinonitriles has demonstrated moderate to excellent in vitro enzyme inhibitory activities against α-glucosidase, tyrosinase, and urease enzymes [1]. Representative nicotinonitrile derivatives in this class achieved α-glucosidase IC₅₀ values of 27.09 ± 0.12 µM, outperforming the standard inhibitor acarbose (IC₅₀ = 40.00 ± 0.70 µM) by a factor of ~1.48× [1]. The 4-cyanophenoxy substituent in the target compound is expected to further modulate potency through enhanced hydrogen-bonding interactions with catalytic site residues, as predicted by in silico docking studies on analogous derivatives [1].

Enzyme inhibition
Class-level
Class representative α-glucosidase IC50 27.09 µM vs acarbose 40.00 µM; no direct data for target

Class-level enzyme inhibition context may support screening; compound-specific data unavailable

In silico docking predicts enhanced H-bonding with catalytic residues

enzyme inhibition α-glucosidase tyrosinase urease IC50

Validated Application Scenarios


Kinase and Enzyme Inhibitor Lead Optimization

Procurement of 6-(4-cyanophenoxy)nicotinonitrile is indicated for structure–activity relationship (SAR) programs targeting kinases or metabolic enzymes where the 6-substituted pyridine regiochemistry is essential for hinge-region binding or catalytic site engagement [1]. The dual-nitrile architecture enables sequential functionalization: the pyridine-3-carbonitrile can undergo copper-catalyzed annulation to access fused polycyclic cores, while the phenoxy-4-carbonitrile remains available for late-stage diversification via hydrolysis, reduction, or click chemistry . The 98% purity grade is recommended for enzymatic assays to minimize impurity interference [1].

Orthogonal Reactivity of Dual Nitrile Systems

The compound serves as an ideal model substrate for developing chemoselective transformations that discriminate between electronically differentiated aromatic nitriles . The pyridine-3-carbonitrile (activated by the electron-deficient heterocycle) and the phenoxy-4-carbonitrile (activated primarily by the para-cyano inductive effect) exhibit different reactivity profiles in nucleophilic addition, hydrolysis, and reduction reactions. This enables methodology studies on orthogonal nitrile manipulation without requiring additional protecting group steps .

Crystal Engineering of Low-Melting Heterocyclic Solids

With a melting point of 34–38 °C and boiling point of 242.8 °C, 6-(4-cyanophenoxy)nicotinonitrile presents an interesting case for studying the interplay between molecular symmetry, dipole moment, and crystal packing forces [1]. Its low melting point (10–18 °C below parent nicotinonitrile) combined with high thermal stability (flash point >110 °C) makes it suitable for melt-crystallization studies and as a candidate for amorphous solid dispersion formulation screens where low-melting active pharmaceutical ingredients are required [1].

Building Block for Fragment-Based and DEL Synthesis

The compound's combination of two distinct nitrile handles, a diaryl ether linkage, and a pyridine core provides multiple vectors for library construction . In DNA-encoded library (DEL) technology, the phenoxy nitrile can serve as an attachment point or a diversity element, while the pyridine nitrile enables on-DNA heterocycle formation . Procurement at ≥98% purity ensures reliable stoichiometry in split-and-pool synthesis protocols where precise building block quantification is critical [1].

Application
Selection Property
Validation Focus
Enzyme inhibitor SAR studies
6-Substituted regiochemistry, dual-nitrile scaffold
Binding-mode assays, catalytic site engagement
Chemoselective nitrile transformation development
Orthogonal reactivity of pyridine vs phenoxy nitrile
Reaction condition discrimination studies
Low-melting solid-state studies
Low melting point, high thermal stability
Crystal packing, amorphous dispersion screening
Library construction (DEL/FBDD)
Multi-vector derivatization, on-DNA compatibility
Split-and-pool synthesis validation
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